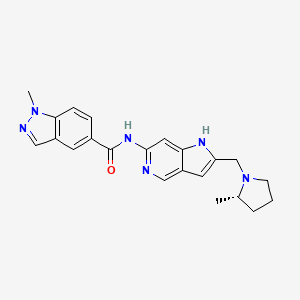

TDI-11055

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H24N6O |

|---|---|

Molecular Weight |

388.5 g/mol |

IUPAC Name |

1-methyl-N-[2-[[(2S)-2-methylpyrrolidin-1-yl]methyl]-1H-pyrrolo[3,2-c]pyridin-6-yl]indazole-5-carboxamide |

InChI |

InChI=1S/C22H24N6O/c1-14-4-3-7-28(14)13-18-9-16-11-23-21(10-19(16)25-18)26-22(29)15-5-6-20-17(8-15)12-24-27(20)2/h5-6,8-12,14,25H,3-4,7,13H2,1-2H3,(H,23,26,29)/t14-/m0/s1 |

InChI Key |

QRYISIPABXJVOQ-AWEZNQCLSA-N |

Isomeric SMILES |

C[C@H]1CCCN1CC2=CC3=CN=C(C=C3N2)NC(=O)C4=CC5=C(C=C4)N(N=C5)C |

Canonical SMILES |

CC1CCCN1CC2=CC3=CN=C(C=C3N2)NC(=O)C4=CC5=C(C=C4)N(N=C5)C |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Mechanism of Action of TDI-11055 in Acute Myeloid Leukemia (AML)

Introduction

Acute Myeloid Leukemia (AML) is a hematologic malignancy with a generally poor prognosis, necessitating the development of novel therapeutic strategies.[1][2][3] A promising target in specific AML subtypes is the Eleven-Nineteen Leukemia (ENL) protein, an epigenetic reader crucial for oncogenic transcriptional programs.[1][2] this compound is a potent, selective, and orally bioavailable small-molecule inhibitor of the ENL YEATS domain, which has demonstrated significant preclinical activity in AML models, particularly those with MLL rearrangements (MLL-r) and NPM1 mutations.[4][5][6] This document provides a detailed overview of the mechanism of action, preclinical data, and experimental methodologies related to this compound in the context of AML.

Core Mechanism of Action

This compound functions by directly targeting the YEATS domain of the ENL protein. The ENL YEATS domain is responsible for recognizing and binding to acylated lysine residues on histone tails, a key step in recruiting transcriptional machinery to specific gene promoters.[1][2] By competitively binding to this domain, this compound displaces ENL from chromatin.[1][4][5] This displacement disrupts the assembly of critical transcriptional complexes, including the Super Elongation Complex (SEC) and DOT1L, leading to a rapid decrease in their chromatin occupancy.[2] The ultimate consequence is the impairment of transcription elongation and the suppression of key oncogenic gene expression programs, such as those driven by MYC and the HOXA cluster, which are essential for leukemic cell survival and proliferation.[4][7] This targeted inhibition of ENL's function induces cellular differentiation and blocks disease progression in sensitive AML subtypes.[4][5][7]

Signaling Pathway Diagram

Caption: Mechanism of ENL inhibition by this compound in AML.

Quantitative Preclinical Data

The preclinical efficacy of this compound has been evaluated in various AML cell lines and patient-derived xenograft (PDX) models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Activity of this compound in AML Cell Lines

| Cell Line | Genotype | Proliferation IC50 | Notes |

| MV4;11 | MLL-AF4 | Potent Reduction | Concentration-dependent inhibition of cell proliferation.[7] |

| MOLM-13 | MLL-AF9 | Potent Reduction | Concentration-dependent inhibition of cell proliferation.[7] |

| OCI-AML2 | MLL-AF6 | Potent Reduction | Concentration-dependent inhibition of cell proliferation.[7] |

| ML2 | MLL-AF6 | Potent Reduction | Concentration-dependent inhibition of cell proliferation.[7] |

Table 2: In Vitro Activity of this compound in Primary AML Samples

| AML Subtype | Assay | Effect |

| MLL-rearranged | Colony Formation | Strong, concentration-dependent inhibition.[7] |

| NPM1-mutated | Colony Formation | Significant reduction in clonogenic potential.[7] |

Table 3: In Vivo Efficacy of this compound in AML Xenograft Models

| Model | Treatment | Outcome |

| Cell Line Xenograft | This compound | Significantly lower leukemia burden compared to vehicle.[7] |

| Patient-Derived Xenograft (PDX) | This compound | Blocked disease progression.[7] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the protocols for key experiments.

Cell Proliferation and Viability Assays

-

Objective: To determine the effect of this compound on the growth of AML cell lines.

-

Methodology:

-

A panel of human leukemia cell lines, including those with MLL-rearrangements (MV4;11, MOLM-13, OCI-AML2, ML2), are seeded in appropriate culture medium.

-

Cells are treated with a range of concentrations of this compound or DMSO as a vehicle control.

-

Cell viability and proliferation are assessed at specified time points (e.g., 8 days) using standard methods such as CellTiter-Glo® luminescent cell viability assay.

-

Dose-response curves are generated to calculate the IC50 values.

-

Colony Formation Assays

-

Objective: To assess the impact of this compound on the self-renewal capacity of AML cells.

-

Methodology:

-

AML cell lines or primary patient samples are plated in methylcellulose-based medium supplemented with appropriate cytokines.

-

Cells are treated with this compound at various concentrations (e.g., 1 µM and 10 µM) or DMSO.

-

Plates are incubated for a period sufficient for colony formation (typically 10-14 days).

-

Colonies are stained and counted, and the quantification is used to determine the effect of the compound on clonogenic potential.

-

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-leukemic efficacy of this compound in a living organism.

-

Methodology:

-

Immunocompromised mice (e.g., NSG mice) are engrafted with human AML cell lines or patient-derived AML cells.

-

Once leukemia is established, mice are randomized into treatment and control groups.

-

This compound is administered orally at a predetermined dose and schedule. The control group receives a vehicle.

-

Disease progression is monitored by assessing leukemia burden in peripheral blood, bone marrow, and spleen.

-

Survival of the animals is also monitored as a primary endpoint.

-

Experimental Workflow Diagram

Caption: Preclinical evaluation workflow for this compound in AML.

This compound represents a promising therapeutic agent for AML, particularly for subtypes dependent on the ENL epigenetic reader. Its mechanism of action, involving the displacement of ENL from chromatin and subsequent suppression of oncogenic transcription, is well-supported by preclinical data. The potent in vitro and in vivo activity against MLL-rearranged and NPM1-mutated AML provides a strong rationale for its clinical development. Further investigation into biomarkers of response and potential resistance mechanisms will be crucial for the successful clinical translation of this novel epigenetic therapy.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Lead Optimization of Small Molecule ENL YEATS Inhibitors to Enable In Vivo Studies: Discovery of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lead Optimization of Small Molecule ENL YEATS Inhibitors to Enable In Vivo Studies: Discovery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Small-Molecule Inhibition of the Acyl-Lysine Reader ENL as a Strategy against Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Small-Molecule Inhibition of the Acyl-Lysine Reader ENL as a Strategy against Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. watermark02.silverchair.com [watermark02.silverchair.com]

An In-depth Technical Guide to TDI-11055: A Potent and Selective Inhibitor of the ENL YEATS Domain

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Eleven-Nineteen Leukemia (ENL) protein, an epigenetic reader, is a critical driver of oncogenic transcriptional programs in acute myeloid leukemia (AML), particularly in cases with MLL rearrangements or NPM1 mutations.[1][2][3] The YEATS domain of ENL recognizes acetylated and crotonylated histone tails, tethering transcriptional machinery to chromatin and activating genes essential for leukemia maintenance.[1][4][5] TDI-11055 is a potent, selective, and orally bioavailable small-molecule inhibitor of the ENL YEATS domain.[2][3][6] It represents a significant advancement over previous inhibitors by demonstrating efficacy in both cellular and in vivo animal models of AML.[1][7] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction: The Role of ENL in Acute Myeloid Leukemia

Acute Myeloid Leukemia (AML) is a hematological malignancy with a poor prognosis, making the identification of novel therapeutic targets a critical area of research.[4][6] The ENL (Eleven-Nineteen Leukemia) protein, also known as MLLT1, has emerged as a promising drug target.[1] ENL is an epigenetic "reader" that specifically recognizes post-translational modifications on histone proteins, namely acetylated and crotonylated lysine residues, through its highly conserved YEATS domain.[1][5]

This reader function is crucial for its role in transcriptional regulation. Upon binding to acylated histones at gene promoters, ENL recruits transcriptional elongation complexes, such as the Super Elongation Complex (SEC) and DOT1L.[1][5][8] This action facilitates RNA Polymerase II (Pol II) activity, driving the expression of key proto-oncogenes like MYC and HOX genes, which are essential for the proliferation and survival of leukemia cells.[2][5][9]

In specific subtypes of AML, such as those with MLL-rearrangements (MLL-r) or NPM1 mutations, cancer cells are highly dependent on ENL function.[1][2][3] Genetic disruption of the ENL YEATS domain has been shown to suppress these oncogenic gene programs and impair leukemia cell growth.[1][2] This dependency makes the pharmacological inhibition of the ENL YEATS domain a compelling therapeutic strategy.[1]

This compound: Mechanism of Action

This compound was developed through the structure-based optimization of earlier ENL inhibitors to create a potent and orally bioavailable compound suitable for in vivo studies.[2][3] Its mechanism of action is centered on the direct and selective inhibition of the ENL YEATS domain's reader function.

-

Direct Binding: this compound binds directly to the acyl-lysine binding pocket of the ENL YEATS domain.[2][3] This binding action physically blocks the interaction between the YEATS domain and its natural ligands, the acetylated and crotonylated histone tails.[2][3]

-

Chromatin Displacement: By preventing this interaction, this compound effectively displaces ENL and its associated transcriptional complexes (e.g., SEC, DOT1L) from the chromatin of target genes.[1][2][10]

-

Transcriptional Repression: The dissociation of these complexes from gene promoters leads to a rapid suppression of transcriptional elongation.[1][2][10] This results in the downregulation of key oncogenes that are critical for the maintenance of the leukemic state.[2][11]

-

Cellular Effects: The suppression of these oncogenic programs ultimately leads to the inhibition of proliferation, induction of cellular differentiation, and a reduction in the colony-forming ability of AML cells.[2][3][11]

This compound exhibits high selectivity for the YEATS domains of ENL and its close paralog AF9, with negligible activity against other YEATS domain-containing proteins like GAS41 and YEATS2.[2]

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and pharmacokinetic properties.

Table 1: Biochemical and Cellular Activity of this compound

| Assay Type | Target/Cell Line | Metric | Value | Reference |

| Biochemical | ||||

| TR-FRET Assay | ENL YEATS Domain | IC50 | 0.05 µmol/L (50 nM) | [2] |

| TR-FRET Assay | AF9 YEATS Domain | IC50 | 0.07 µmol/L (70 nM) | [2] |

| TR-FRET Assay | GAS41 YEATS Domain | IC50 | >100 µmol/L | [2] |

| TR-FRET Assay | YEATS2 YEATS Domain | IC50 | >100 µmol/L | [2] |

| Isothermal Titration Calorimetry (ITC) | ENL YEATS Domain | Kd | 119 nmol/L | [2] |

| Isothermal Titration Calorimetry (ITC) | ENL YEATS Domain | Kd | 0.12 µM (120 nM) | [1] |

| Cellular | ||||

| 8-Day Viability Assay | MV4;11 (MLL-r) | IC50 | 0.10 µM (100 nM) | [1] |

| Cell Viability Assay | MOLM-13 (MLL-r) | IC50 | ~0.1 µM | [2] |

| Cell Viability Assay | OCI-AML2 (MLL-r) | IC50 | ~0.1 µM | [2] |

| Cell Viability Assay | ML2 (MLL-r) | IC50 | ~0.1 µM | [2] |

| Cell Viability Assay | OCI-AML3 (NPM1-mut) | IC50 | ~0.1 µM | [2] |

Table 2: In Vitro ADME and In Vivo Pharmacokinetic Properties of this compound

| Parameter | Species | Value | Reference |

| In Vitro ADME | |||

| MDR1 Efflux Ratio | 1.4 | [1] | |

| Permeability (Caco-2) | Moderate/High | [2] | |

| In Vivo Pharmacokinetics | |||

| Oral Bioavailability (F%) | Rat | 31% | [1] |

| Oral Bioavailability (Fpo) | Mouse | >100% | [2] |

| Half-life (t1/2) | Mouse (at high oral doses) | ~5 hours | [2] |

| Plasma Exposure | Mouse (100 mg/kg oral dose) | Unbound plasma exposures exceeded the cell IC50 for up to 15 hours | [1] |

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize this compound.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

This biochemical assay is used to quantify the ability of a compound to disrupt the interaction between the ENL YEATS domain and an acylated histone peptide.

-

Principle: The assay measures the proximity between a donor fluorophore (e.g., Europium) conjugated to an antibody that binds a tagged YEATS domain and an acceptor fluorophore (e.g., APC) conjugated to streptavidin that binds a biotinylated, acylated histone peptide. When the YEATS domain and peptide interact, the fluorophores are close, allowing for FRET. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.

-

Materials:

-

Recombinant, tagged (e.g., GST- or His-tagged) ENL YEATS domain protein.

-

Biotinylated histone H3 peptide with an acyl mark (e.g., H3K27ac).

-

Europium-labeled anti-tag antibody (e.g., anti-GST).

-

Streptavidin-conjugated acceptor fluorophore (e.g., APC).

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20, 1 mM DTT).

-

This compound or other test compounds in DMSO.

-

384-well assay plates.

-

-

Methodology:

-

Add test compounds at various concentrations to the assay wells.

-

Add the ENL YEATS domain protein and the biotinylated histone peptide to the wells and incubate to allow binding.

-

Add the Europium-labeled antibody and Streptavidin-APC and incubate to allow detection reagents to bind.

-

Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor and acceptor wavelengths.

-

Calculate the ratio of acceptor to donor emission.

-

Plot the emission ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamics of the interaction between this compound and the ENL YEATS domain.

-

Principle: ITC measures the heat change that occurs when two molecules interact. A solution of the inhibitor (ligand) is titrated into a solution of the protein, and the minute amounts of heat released or absorbed are measured.

-

Materials:

-

Highly purified recombinant ENL YEATS domain protein.

-

This compound dissolved in the same buffer as the protein.

-

ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

-

An isothermal titration calorimeter.

-

-

Methodology:

-

Thoroughly dialyze the protein against the ITC buffer. Dissolve the compound in the final dialysis buffer to minimize buffer mismatch effects.

-

Load the protein solution into the sample cell of the calorimeter.

-

Load the compound solution into the injection syringe.

-

Perform a series of small, sequential injections of the compound into the protein solution.

-

Measure the heat change after each injection.

-

Integrate the heat peaks and plot them against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, stoichiometry (N), and enthalpy of binding (ΔH).

-

Cell Viability and Proliferation Assays

These assays determine the effect of this compound on the growth and survival of leukemia cell lines.

-

Principle: A luminescent or fluorescent reagent is used to quantify the number of viable cells in culture after a period of treatment with the inhibitor. For example, the CellTiter-Glo® assay measures ATP levels as an indicator of metabolically active, viable cells.[2][3]

-

Materials:

-

AML cell lines (e.g., MV4;11, MOLM-13, OCI-AML3).

-

Complete cell culture medium.

-

This compound or other test compounds.

-

96-well or 384-well cell culture plates.

-

Cell viability reagent (e.g., CellTiter-Glo®, Promega).

-

A luminometer.

-

-

Methodology:

-

Seed the leukemia cells at a specific density into the wells of a microplate.

-

Add this compound at a range of concentrations to the wells. Include a DMSO vehicle control.

-

Incubate the plates for a specified period (e.g., 8 days for AML cell lines).[1][2]

-

Equilibrate the plates to room temperature.

-

Add the cell viability reagent to each well and incubate according to the manufacturer's instructions to lyse the cells and stabilize the signal.

-

Measure the luminescence using a plate reader.

-

Normalize the data to the DMSO control and plot cell viability against the log of the inhibitor concentration.

-

Use a non-linear regression model to calculate the IC50 value.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of an inhibitor to its target protein in a cellular environment.

-

Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. In CETSA, cells are treated with the inhibitor and then heated. The amount of soluble, non-denatured protein remaining at different temperatures is quantified by Western blot. An upward shift in the melting temperature of the target protein in the presence of the inhibitor indicates direct binding.[2]

-

Materials:

-

Leukemia cell line (e.g., MOLM-13).

-

This compound or DMSO vehicle.

-

PBS and lysis buffer with protease inhibitors.

-

PCR tubes or strips.

-

A thermal cycler.

-

Equipment for SDS-PAGE and Western blotting.

-

Primary antibody specific to the target protein (ENL).

-

-

Methodology:

-

Treat cultured cells with this compound or DMSO for a set period.

-

Harvest, wash, and resuspend the cells in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes to a range of different temperatures in a thermal cycler for a short period (e.g., 3 minutes).

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

-

Analyze the soluble fractions by Western blot using an anti-ENL antibody.

-

Quantify the band intensities and plot the fraction of soluble protein against the temperature to generate melting curves for both DMSO- and this compound-treated samples.

-

A rightward shift in the melting curve for the this compound-treated sample confirms target engagement.

-

In Vivo Patient-Derived Xenograft (PDX) Models

These models are used to assess the efficacy of this compound in a setting that more closely mimics human disease.

-

Principle: Immunocompromised mice are engrafted with primary leukemia cells from patients. Once the leukemia is established, the mice are treated with the inhibitor, and disease progression is monitored.

-

Materials:

-

Immunocompromised mice (e.g., NSG or NSGS).

-

Primary AML patient cells (MLL-r or NPM1-mutated).

-

This compound formulated for oral administration.

-

Vehicle control solution.

-

Flow cytometry equipment and antibodies to detect human leukemia cells (e.g., anti-human CD45).

-

-

Methodology:

-

Inject primary AML cells into the tail vein of recipient mice.

-

Monitor the engraftment of leukemia by periodically analyzing peripheral blood for the presence of human hematopoietic cells.

-

Once the disease is established, randomize the mice into treatment (this compound) and vehicle control groups.

-

Administer the compound orally (e.g., by gavage) on a defined schedule and dose.

-

Monitor the leukemia burden in the blood, bone marrow, and spleen throughout the study.

-

Monitor the overall health and survival of the mice.

-

At the end of the study, compare the leukemia burden and survival rates between the treatment and control groups to determine efficacy.

-

Mandatory Visualizations

Signaling Pathway and Mechanism of Inhibition

Caption: Mechanism of ENL YEATS domain action and its inhibition by this compound.

Experimental Workflow for ENL Inhibitor Evaluation

References

- 1. Lead Optimization of Small Molecule ENL YEATS Inhibitors to Enable In Vivo Studies: Discovery of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Small-Molecule Inhibition of the Acyl-Lysine Reader ENL as a Strategy against Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ENL: structure, function, and roles in hematopoiesis and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lead Optimization of Small Molecule ENL YEATS Inhibitors to Enable In Vivo Studies: Discovery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The YEATS Domain Epigenetic Reader Proteins ENL and AF9 and Their Therapeutic Value in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. watermark02.silverchair.com [watermark02.silverchair.com]

TDI-11055 target engagement and binding affinity

An In-Depth Technical Guide to the Target Engagement and Binding Affinity of TDI-11055

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent, selective, and orally bioavailable small-molecule inhibitor targeting the YEATS domain of the Eleven-nineteen leukemia (ENL) protein.[1][2] ENL is an epigenetic reader protein that plays a critical role in driving oncogenic transcriptional programs in specific subsets of acute myeloid leukemia (AML), particularly those with MLL-rearrangements (MLL-r) or NPM1 mutations.[1][3][4] this compound functions by competitively blocking the interaction between the ENL YEATS domain and acylated histones, thereby displacing ENL from chromatin and suppressing the expression of key leukemogenic genes.[1][2][5] This guide provides a comprehensive overview of the quantitative binding data, experimental methodologies, and the mechanism of action of this compound.

Mechanism of Action: Signaling Pathway

The ENL protein is a transcriptional co-activator that recognizes and binds to acetylated lysine residues on histone tails via its YEATS domain.[3] This "reading" of the epigenetic mark anchors ENL to chromatin at active gene promoters. Once bound, ENL recruits critical transcriptional machinery, including the Super Elongation Complex (SEC) and the histone methyltransferase DOT1L.[3] This complex then promotes transcriptional elongation by RNA Polymerase II, leading to the expression of genes essential for leukemia maintenance, such as MYC and the HOXA gene cluster.[1][3]

This compound directly binds to the acyl-lysine binding pocket within the ENL YEATS domain.[1][4] This action competitively inhibits the reader function of ENL, preventing it from binding to acetylated histones. Consequently, this compound treatment leads to the rapid displacement of ENL and its associated complexes from chromatin, which in turn suppresses the oncogenic gene expression program and impairs cancer cell proliferation.[1][2][3]

Caption: Mechanism of action of this compound in inhibiting the ENL-mediated oncogenic signaling pathway.

Quantitative Data: Binding Affinity and Cellular Potency

The binding affinity and inhibitory activity of this compound have been quantified using various biochemical and cellular assays. The data demonstrates high potency and selectivity for the ENL YEATS domain.

Table 1: In Vitro Binding Affinity and Inhibitory Activity

| Assay Type | Target Protein | Parameter | Value | Reference(s) |

| TR-FRET | ENL YEATS | IC₅₀ | 0.05 µM | [1][4][6] |

| TR-FRET | AF9 YEATS | IC₅₀ | 0.07 µM | [1][4][6] |

| TR-FRET | GAS41 YEATS | IC₅₀ | >100 µM | [1][4][6] |

| TR-FRET | YEATS2 YEATS | IC₅₀ | >100 µM | [1][4][6] |

| Isothermal Titration Calorimetry (ITC) | ENL YEATS (wildtype) | Kd | 119 nM (0.12 µM) | [1][3][6] |

| Isothermal Titration Calorimetry (ITC) | ENL YEATS (wildtype) | Kd | 0.15 µM | [4] |

| Isothermal Titration Calorimetry (ITC) | ENL YEATS (deletion mutant) | Kd | 0.51 µM | [4] |

Table 2: Cellular Target Engagement and Anti-proliferative Activity

| Assay Type | Cell Line | Parameter | Value | Reference(s) |

| 8-Day Cell Viability | MV4;11 (MLL-r AML) | IC₅₀ | 0.10 µM | [3] |

| Cellular Thermal Shift Assay (CETSA) | MOLM-13 (MLL-r AML) | Target Engagement | Stabilizes ENL | [1][4][6] |

| Cellular Thermal Shift Assay (CETSA) | MOLM-13 (MLL-r AML) | Target Engagement | No stabilization of GAS41 or YEATS2 | [1][4][6] |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are outlined below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay was used to quantify the ability of this compound to disrupt the interaction between the ENL YEATS domain and an acylated histone peptide.[1][4] The TR-FRET method was chosen to avoid potential assay interference that can be caused by Ni-metal chelation in other common assay formats like AlphaScreen.[3]

Protocol Workflow:

-

Compound Dispensing: A solution of this compound at various concentrations or a DMSO control is dispensed into assay plates.

-

Protein Incubation: A solution containing 6HIS-tagged ENL YEATS domain protein is added to the plates and pre-incubated with the compound for 15 minutes to allow for binding.[1]

-

Peptide Addition: An acylated histone H3 peptide, along with donor (e.g., Europium-labeled antibody) and acceptor (e.g., ULight-streptavidin) fluorophores, is added to the mixture.

-

Signal Detection: The plate is incubated to allow the protein-peptide interaction to reach equilibrium. A TR-FRET-enabled plate reader excites the donor fluorophore at 320 or 340 nm.

-

Data Analysis: If the YEATS domain and histone peptide are interacting, the donor and acceptor are in close proximity, and energy transfer occurs, resulting in a signal at 665 nm.[7] The ratio of acceptor to donor emission is calculated. Inhibition by this compound disrupts this interaction, leading to a decrease in the TR-FRET signal. IC₅₀ values are determined from the dose-response curve.

Caption: Workflow for the TR-FRET assay to measure inhibition of ENL YEATS-histone interaction.

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to directly measure the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and other thermodynamic parameters. This method confirmed the direct binding of this compound to the ENL YEATS domain.[1][6]

Protocol Workflow:

-

Sample Preparation: The recombinant ENL YEATS protein is extensively dialyzed against the ITC buffer.[8] this compound is dissolved in DMSO and then diluted into the same ITC buffer to ensure solvent matching.[8]

-

Loading: The ENL YEATS protein solution is loaded into the sample cell of the calorimeter. The this compound solution is loaded into the titration syringe.

-

Titration: Small aliquots of the this compound solution are injected into the protein solution at regular intervals.

-

Heat Measurement: The instrument measures the minute heat changes (either released or absorbed) that occur upon each injection as the compound binds to the protein.

-

Data Analysis: The heat change per injection is plotted against the molar ratio of the ligand to the protein. This binding isotherm is then fitted to a model to calculate the Kd and stoichiometry. For this compound, the data confirmed a 1:1 binding stoichiometry with the ENL YEATS domain.[1][8][9]

Caption: Workflow for Isothermal Titration Calorimetry (ITC) to determine direct binding affinity.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a cellular environment.[10] The principle is that when a ligand binds to its target protein, the protein becomes more stable and resistant to heat-induced denaturation. This assay was used to confirm that this compound selectively binds to and stabilizes the ENL protein inside human leukemia cells.[1][6]

Protocol Workflow:

-

Cell Treatment: Human leukemia cells (e.g., MOLM-13) are treated with either this compound (e.g., 5 µM) or a DMSO vehicle control and incubated for 1 hour.[8]

-

Thermal Challenge: The treated cell suspensions are divided into aliquots and heated at a range of increasing temperatures for 3 minutes using a thermocycler.[11]

-

Cell Lysis: The cells are lysed to release their protein contents.

-

Separation of Fractions: The lysates are centrifuged at high speed to separate the soluble, non-denatured proteins (supernatant) from the aggregated, denatured proteins (pellet).

-

Quantification: The amount of soluble ENL protein remaining in the supernatant at each temperature is quantified by immunoblotting (Western blot).[1]

-

Data Analysis: The band intensities are quantified and plotted against temperature. A "melt curve" is generated, and a rightward shift in the curve for the this compound-treated cells compared to the DMSO control indicates stabilization of the target protein, confirming cellular engagement. This compound was shown to stabilize ENL, but not the related YEATS domain proteins GAS41 or YEATS2.[1][4][6]

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA) to confirm target engagement in vivo.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Small-Molecule Inhibition of the Acyl-Lysine Reader ENL as a Strategy against Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lead Optimization of Small Molecule ENL YEATS Inhibitors to Enable In Vivo Studies: Discovery of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. Small-Molecule Inhibition of the Acyl-Lysine Reader ENL as a Strategy against Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. resources.revvity.com [resources.revvity.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cell-based ligand discovery for the ENL YEATS domain - PMC [pmc.ncbi.nlm.nih.gov]

The Epigenetic Disruptor TDI-11055: A Technical Deep Dive into its Impact on Oncogenic Transcription

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aberrant activation of oncogenic transcription programs is a hallmark of many cancers, representing a critical vulnerability for therapeutic intervention. TDI-11055, a potent and orally bioavailable small-molecule inhibitor, has emerged as a promising agent that targets the epigenetic reader protein Eleven-Nineteen Leukemia (ENL). This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its profound effects on oncogenic transcription. We will detail the core signaling pathways, present quantitative data from key experiments, and provide comprehensive experimental protocols to enable further research and development in this area.

Introduction: Targeting Transcriptional Addiction in Cancer

Cancer cells are often dependent on the sustained expression of a specific set of genes, a phenomenon known as transcriptional addiction. These oncogenic transcription programs are frequently driven by epigenetic dysregulation, where the machinery that controls gene expression is hijacked to promote malignant growth. A key player in this process is the ENL protein, a member of the YEATS domain family of histone acylation readers. ENL recognizes acetylated and crotonyl-lysine residues on histone tails, tethering transcriptional elongation machinery to chromatin and driving the expression of potent oncogenes. In cancers such as Acute Myeloid Leukemia (AML) with MLL-rearrangements or NPM1 mutations, ENL is a critical dependency, making it an attractive therapeutic target.[1][2][3]

This compound was developed as a highly selective inhibitor of the ENL YEATS domain.[4][5][6] Its mechanism of action centers on the disruption of ENL's ability to bind to acetylated histones, thereby displacing it from chromatin and dismantling the oncogenic transcription machinery it supports.[1][2][3][4][7] This guide will explore the molecular underpinnings of this process and its therapeutic implications.

Mechanism of Action: this compound Disrupts the ENL-Mediated Transcriptional Elongation

This compound functions by competitively binding to the YEATS domain of ENL, preventing its interaction with acetylated histone H3.[1][2][3][4] This displacement of ENL from chromatin has a cascade of downstream effects on transcriptional regulation.

The Role of ENL in Transcriptional Elongation

ENL is a crucial component of the Super Elongation Complex (SEC), a multiprotein assembly that plays a pivotal role in releasing paused RNA Polymerase II (Pol II) and promoting productive transcriptional elongation.[5] The SEC also includes the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of Pol II, a key step in the transition from transcriptional initiation to elongation. ENL's recruitment to acetylated histones at gene promoters and enhancers is a critical step in the assembly and localization of the SEC to its target genes.

This compound-Mediated Inhibition of Oncogenic Transcription

By inhibiting the ENL YEATS domain, this compound effectively evicts ENL and, consequently, the entire SEC from chromatin.[5] This leads to a rapid reduction in Pol II elongation at ENL-target genes, resulting in the suppression of key oncogenic gene expression programs.[1][2][7] Notably, the expression of critical leukemia driver genes such as MYC, HOXA9, HOXA10, and MYB is significantly downregulated following treatment with this compound.[7] This targeted suppression of oncogenic transcription ultimately leads to cell differentiation and apoptosis in ENL-dependent cancer cells.[1][2][7]

References

- 1. ashpublications.org [ashpublications.org]

- 2. ENL: structure, function, and roles in hematopoiesis and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ENL links histone acetylation to oncogenic gene expression in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A role for the MLL fusion partner ENL in transcriptional elongation and chromatin modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ENL initiates multivalent phase separation of the super elongation complex (SEC) in controlling rapid transcriptional activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A potent and selective ENL degrader suppresses oncogenic gene expression and leukemia progression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

TDI-11055: A Technical Guide to its Role in Chromatin Reader Function

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of TDI-11055, a potent and orally bioavailable small-molecule inhibitor targeting the chromatin reader function of the Eleven-Nineteen Leukemia (ENL) protein. This document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols for its characterization, and visualizes its molecular interactions and therapeutic effects.

Core Mechanism of Action: Targeting the ENL YEATS Domain

This compound functions as a highly specific inhibitor of the ENL protein, a critical component in the transcriptional machinery of certain cancers, particularly acute myeloid leukemia (AML).[1][2][3] ENL is an epigenetic "reader" that recognizes and binds to acylated lysine residues on histone tails through its YEATS domain.[4][5] This interaction is crucial for the recruitment of transcriptional elongation factors, such as the super elongation complex (SEC), to the promoters of key oncogenes like MYC and HOXA9.[6][7]

This compound competitively binds to the acyl-lysine binding pocket of the ENL YEATS domain, thereby displacing ENL from chromatin.[1][3][8] This displacement disrupts the downstream recruitment of transcriptional machinery, leading to the suppression of oncogenic gene expression, induction of cellular differentiation, and ultimately, inhibition of cancer cell proliferation.[1][3][7] The on-target activity of this compound has been validated through CRISPR-Cas9 mutagenesis screens, where a specific mutation in ENL conferred resistance to the compound.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: In Vitro Inhibitory Activity

| Parameter | Value | Assay Type | Target | Notes |

| IC50 | 0.05 µM | TR-FRET | ENL YEATS Domain | Measures disruption of ENL-histone peptide interaction.[9] |

| IC50 | 0.07 µM | TR-FRET | AF9 YEATS Domain | AF9 is another name for ENL.[9] |

| IC50 | > 100 µM | TR-FRET | GAS41, YEATS2 | Demonstrates selectivity over other YEATS domain proteins.[9] |

| Kd | 119 nM | Isothermal Titration Calorimetry (ITC) | ENL YEATS Domain | Measures direct binding affinity.[9] |

Table 2: Cellular Activity in AML Cell Lines

| Cell Line | Genotype | IC50 (Cell Viability) | Notes |

| MV4;11 | MLL-AF4 | 0.27 µM | Highly dependent on ENL.[9] |

| MOLM-13 | MLL-AF9 | - | Sensitive to this compound.[7] |

| OCI-AML2 | MLL-AF6 | - | Sensitive to this compound.[7] |

| ML2 | MLL-AF6 | - | Sensitive to this compound.[7] |

| OCI-AML3 | NPM1-mutated | - | Sensitive to this compound.[10] |

| HL60 | Non-MLL rearranged | Minimal effect | Largely insensitive to ENL inhibition.[7] |

| K562 | Non-MLL rearranged | Minimal effect | Largely insensitive to ENL inhibition.[7] |

| U937 | Non-MLL rearranged | Minimal effect | Largely insensitive to ENL inhibition.[7] |

| JURKAT | Non-MLL rearranged | Minimal effect | Largely insensitive to ENL inhibition.[7] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of these findings.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to quantify the ability of a compound to disrupt the interaction between the ENL YEATS domain and an acylated histone peptide.

-

Reagents: Recombinant ENL YEATS domain, biotinylated histone H3 peptide acylated at a specific lysine residue, a lanthanide-labeled anti-tag antibody (e.g., Eu-W1024 labeled anti-GST), and a streptavidin-conjugated acceptor fluorophore (e.g., APC).

-

Procedure:

-

The ENL YEATS domain and the biotinylated histone peptide are incubated together in an assay buffer.

-

This compound or a vehicle control (DMSO) is added at various concentrations.

-

The lanthanide-labeled antibody and the streptavidin-conjugated acceptor are added.

-

The plate is incubated to allow for binding to reach equilibrium.

-

The TR-FRET signal is read on a compatible plate reader, with excitation at a wavelength appropriate for the donor fluorophore and emission measured at the wavelengths of both the donor and acceptor.

-

-

Data Analysis: The ratio of the acceptor to donor emission is calculated. A decrease in this ratio indicates inhibition of the protein-peptide interaction. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of a small molecule to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters.

-

Instrumentation: An isothermal titration calorimeter.

-

Procedure:

-

A solution of the purified ENL YEATS domain is placed in the sample cell of the calorimeter.

-

A concentrated solution of this compound is loaded into the injection syringe.

-

A series of small injections of the this compound solution are made into the sample cell.

-

The heat released or absorbed during each injection is measured.

-

-

Data Analysis: The resulting data are plotted as heat change per injection versus the molar ratio of ligand to protein. The data are then fit to a binding model to determine the Kd, n, and other thermodynamic parameters.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is used to identify the genomic locations where a specific protein, in this case ENL, is bound.

-

Procedure:

-

AML cells are treated with this compound or DMSO.

-

Proteins are cross-linked to DNA using formaldehyde.

-

The chromatin is sheared into small fragments by sonication or enzymatic digestion.

-

An antibody specific to ENL is used to immunoprecipitate the ENL-bound chromatin fragments.

-

The cross-links are reversed, and the DNA is purified.

-

The purified DNA is prepared for high-throughput sequencing.

-

-

Data Analysis: The sequencing reads are mapped to the reference genome to identify regions of enrichment, known as peaks. A decrease in peak intensity in this compound-treated cells compared to control cells indicates displacement of ENL from its target genes.

Cell Viability and Colony Formation Assays

These assays assess the effect of this compound on the proliferation and self-renewal capacity of cancer cells.

-

Cell Viability (e.g., CellTiter-Glo):

-

Cells are seeded in multi-well plates and treated with a range of concentrations of this compound.

-

After a defined incubation period (e.g., 8 days), a reagent that measures ATP levels (indicative of viable cells) is added.[7]

-

Luminescence is measured, and the data are normalized to vehicle-treated controls to determine the IC50.

-

-

Colony Formation:

-

Cells are plated in semi-solid media (e.g., methylcellulose) containing this compound or DMSO.

-

Plates are incubated for a period that allows for colony formation (typically 10-14 days).

-

Colonies are stained and counted. A reduction in the number and size of colonies indicates an impairment of clonogenic potential.[10]

-

In Vivo Xenograft Models

Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models in immunocompromised mice are used to evaluate the in vivo efficacy of this compound.

-

Procedure:

-

AML cells (from cell lines or primary patient samples) are engrafted into immunocompromised mice.

-

Once the disease is established, mice are treated orally with this compound or a vehicle control.

-

Disease progression is monitored by measuring tumor volume (for solid tumors) or by assessing the percentage of human leukemic cells in the peripheral blood or bone marrow.

-

Overall survival is also a key endpoint.

-

Visualizations

The following diagrams illustrate the key pathways and experimental workflows related to this compound.

Caption: Mechanism of this compound action.

Caption: Chromatin Immunoprecipitation (ChIP-seq) Workflow.

Caption: Logical flow of this compound's therapeutic effect.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Small-Molecule Inhibition of the Acyl-Lysine Reader ENL as a Strategy against Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Lead Optimization of Small Molecule ENL YEATS Inhibitors to Enable In Vivo Studies: Discovery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lead Optimization of Small Molecule ENL YEATS Inhibitors to Enable In Vivo Studies: Discovery of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 9. This compound | ENL YEATS inhibitor | Probechem Biochemicals [probechem.com]

- 10. aacrjournals.org [aacrjournals.org]

TDI-11055 in MLL-rearranged Leukemia: A Technical Guide

Executive Summary: Acute Myeloid Leukemia (AML) with Mixed-Lineage Leukemia (MLL) gene rearrangements is an aggressive hematologic malignancy with a poor prognosis. A critical dependency in this leukemia subtype is the chromatin reader protein Eleven-nineteen leukemia (ENL), which recognizes acetylated histone marks via its YEATS domain to drive oncogenic gene expression. TDI-11055 is a potent, selective, and orally bioavailable small-molecule inhibitor designed to target the ENL YEATS domain. By competitively blocking the interaction between ENL and acylated histones, this compound displaces ENL and its associated transcriptional machinery from chromatin. This leads to the suppression of key leukemogenic genes, such as MYC and HOXA9, inducing cellular differentiation and potently inhibiting leukemia progression in both in vitro and in vivo models of MLL-rearranged and NPM1-mutated AML. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Introduction: Targeting ENL in MLL-rearranged Leukemia

MLL-rearranged (MLL-r) leukemias are characterized by chromosomal translocations involving the KMT2A (MLL1) gene.[1] The resulting MLL fusion proteins are potent oncogenic drivers that require co-factors to activate target genes essential for leukemogenesis.[2][3] One such essential co-factor is the ENL protein.[1] ENL contains a YEATS domain that functions as an epigenetic "reader," specifically recognizing acetylated lysine residues on histone tails.[1][4] Upon binding to these acetylation marks, ENL recruits transcriptional elongation complexes, including the Super Elongation Complex (SEC) and DOT1L, to the promoters of target genes, driving their expression.[1][4] In MLL-r and NPM1-mutated AML, wild-type ENL is essential for maintaining the oncogenic transcriptional program.[1][5] Therefore, inhibiting the reader function of the ENL YEATS domain presents a promising therapeutic strategy for these molecularly defined AML subsets.[4][5]

This compound: A Potent and Selective ENL YEATS Inhibitor

This compound was developed through structure-guided optimization of a previously reported chemical probe, SGC-iMLLT.[4][6] The goal was to improve drug-like properties, particularly metabolic stability and oral bioavailability, to enable robust in vivo studies.[4][7] The resulting compound, this compound, is a potent and orally bioavailable inhibitor that effectively displaces ENL from chromatin by blocking its YEATS domain from interacting with acylated histones.[5][8]

Mechanism of Action

This compound functions as a competitive inhibitor, binding directly to the acyl-lysine binding pocket within the ENL YEATS domain.[4][6] This direct binding prevents ENL from recognizing acetylated histones on chromatin.[5] As a consequence, ENL and the transcriptional machinery it recruits are displaced from the promoters of key oncogenic genes.[1][4] This leads to a rapid decrease in transcription elongation, suppression of critical AML driver genes like MYC, MYB, and the HOXA cluster, and subsequent induction of myeloid differentiation and apoptosis in sensitive leukemia cells.[4][9]

References

- 1. Lead Optimization of Small Molecule ENL YEATS Inhibitors to Enable In Vivo Studies: Discovery of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Small-Molecule Inhibition of the Acyl-Lysine Reader ENL as a Strategy against Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Small-Molecule Inhibition of the Acyl-Lysine Reader ENL as a Strategy against Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

TDI-11055: A Technical Guide for Researchers in NPM1-Mutated Acute Myeloid Leukemia

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of TDI-11055, a potent and orally bioavailable small-molecule inhibitor of the eleven-nineteen-leukemia (ENL) protein, for research in NPM1-mutated Acute Myeloid Leukemia (AML). This document details the compound's mechanism of action, summarizes key quantitative data, outlines experimental protocols, and provides visualizations of relevant biological pathways and experimental workflows.

Core Mechanism of Action

This compound is an epigenetic modulator that targets the YEATS domain of ENL, a chromatin reader protein.[1][2][3] In NPM1-mutated AML, ENL plays a critical role in driving oncogenic transcriptional programs.[4][5] this compound competitively binds to the acyl-lysine binding pocket of the ENL YEATS domain, displacing it from acetylated histones on the chromatin.[1][6] This displacement leads to a rapid reduction in the chromatin occupancy of ENL and its associated transcriptional machinery, including the Super Elongation Complex and DOT1L.[2][5] The subsequent impairment of transcription elongation results in the suppression of key leukemogenic genes, such as MYC and HOXA9, leading to the induction of cellular differentiation and blocking of disease progression.[1][2][7]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: Biochemical and Cellular Activity of this compound

| Parameter | Target/Cell Line | Value | Assay Type |

| IC50 | ENL YEATS Domain | 0.05 µM | TR-FRET[1][7] |

| AF9 YEATS Domain | 0.07 µM | TR-FRET[1][7] | |

| GAS41 YEATS Domain | > 100 µM | TR-FRET[1][7] | |

| YEATS2 YEATS Domain | > 100 µM | TR-FRET[1][7] | |

| Binding Affinity (Kd) | ENL YEATS Domain | 119 nM | Isothermal Titration Calorimetry (ITC)[1][6] |

| Cell Viability (IC50) | MV4;11 (MLL-r) | 0.10 - 0.27 µM (8 days) | CellTiter-Glo[5][7] |

| MOLM-13 (MLL-r) | Potent Inhibition | Cell Viability Assay[2] | |

| OCI-AML2 (MLL-r) | Potent Inhibition | Cell Viability Assay[2] | |

| ML2 (MLL-r) | Potent Inhibition | Cell Viability Assay[2] | |

| OCI-AML3 (NPM1-mut) | Strong Inhibitory Effect | Cell Viability Assay[1] |

Table 2: In Vivo Pharmacokinetics and Efficacy of this compound

| Parameter | Species | Dose | Value | Notes |

| Oral Bioavailability (F%) | Rat | Not Specified | 31% | [5] |

| Mouse | 30, 50, 100 mg/kg | High oral bioavailability (Fpo >100%)[6] | Half-life of up to 5 hours at higher doses[6] | |

| Efficacy | Mouse Xenograft (NPM1-mutated PDX) | Oral Dosing | Blocks disease progression | [2][5] |

| Mouse Xenograft (MLL-rearranged) | Oral Dosing | Blocks disease progression and prolongs survival | [1][2] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in NPM1-Mutated AML

Caption: Mechanism of action of this compound in NPM1-mutated AML.

Experimental Workflow for this compound Evaluation

Caption: A typical experimental workflow for the preclinical evaluation of this compound.

Detailed Experimental Protocols

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

This assay is used to measure the inhibitory effect of this compound on the interaction between the ENL YEATS domain and acetylated histone peptides.[1]

-

Reagents: Recombinant ENL YEATS domain, biotinylated histone H3 peptide acetylated at lysine 27 (H3K27ac), europium-labeled anti-GST antibody, and streptavidin-allophycocyanin (APC).

-

Procedure:

-

Incubate the ENL YEATS domain with this compound at various concentrations.

-

Add the biotinylated H3K27ac peptide to the mixture.

-

Add the europium-labeled anti-GST antibody and streptavidin-APC.

-

After incubation, measure the FRET signal. A decrease in the FRET signal indicates inhibition of the ENL-histone interaction.

-

Calculate IC50 values from the dose-response curves.

-

Isothermal Titration Calorimetry (ITC)

ITC is employed to directly measure the binding affinity (Kd) of this compound to the ENL YEATS domain.[1][6]

-

Instrumentation: An isothermal titration calorimeter.

-

Procedure:

-

Load a solution of the ENL YEATS domain into the sample cell.

-

Fill the injection syringe with a solution of this compound.

-

Titrate the this compound solution into the sample cell in small increments.

-

Measure the heat change associated with each injection.

-

Analyze the resulting data to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters of the interaction.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the target engagement of this compound with endogenous ENL in a cellular context.[1]

-

Cell Line: Human leukemia cell line (e.g., MOLM-13).[1]

-

Procedure:

-

Treat intact cells with either this compound or a vehicle control.

-

Heat the cell lysates to a range of temperatures.

-

Separate the soluble and aggregated protein fractions by centrifugation.

-

Analyze the amount of soluble ENL protein at each temperature by Western blotting.

-

An increase in the thermal stability of ENL in the presence of this compound indicates direct binding.

-

Cell Viability Assay

The CellTiter-Glo Luminescent Cell Viability Assay is used to assess the anti-proliferative effects of this compound on AML cell lines.[2][6]

-

Reagents: CellTiter-Glo Luminescent Cell Viability Assay kit (Promega).

-

Procedure:

-

Seed AML cells (e.g., MV4;11, OCI-AML3) in 96-well plates.

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 8 days).

-

Add the CellTiter-Glo reagent to each well.

-

Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.

-

Generate dose-response curves and calculate the IC50 values.

-

Colony-Forming Assay

This assay evaluates the effect of this compound on the self-renewal capacity and clonogenic potential of AML cells.[1][8]

-

Media: MethoCult medium.

-

Procedure:

-

Treat AML cells or primary patient samples with this compound or DMSO control.

-

Plate the cells in MethoCult medium.

-

Incubate for 10-14 days to allow for colony formation.

-

Stain and count the colonies.

-

Compare the number and size of colonies in the treated versus control groups.

-

In Vivo Xenograft Studies

Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are used to evaluate the in vivo efficacy of this compound.[1][2]

-

Animal Model: Immunocompromised mice (e.g., NSG mice).[2]

-

Procedure:

-

Transplant human NPM1-mutated AML cells (PDX or cell lines) into the mice via tail-vein injection.[2]

-

Monitor for leukemia engraftment.

-

Once the disease is established, treat the mice with this compound (e.g., via oral gavage) or a vehicle control.[2]

-

Monitor disease progression by measuring the percentage of human CD45+ cells in the peripheral blood or through bioluminescent imaging.

-

Assess survival and potential toxicity.

-

This guide provides a comprehensive starting point for researchers investigating the therapeutic potential of this compound in NPM1-mutated AML. The provided data and protocols, derived from published literature, should facilitate the design and execution of further studies in this promising area of cancer research.

References

- 1. watermark02.silverchair.com [watermark02.silverchair.com]

- 2. Small-Molecule Inhibition of the Acyl-Lysine Reader ENL as a Strategy against Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Lead Optimization of Small Molecule ENL YEATS Inhibitors to Enable In Vivo Studies: Discovery of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. This compound | ENL YEATS inhibitor | Probechem Biochemicals [probechem.com]

- 8. researchgate.net [researchgate.net]

Technical Whitepaper: TDI-11055 and the Displacement of the Super Elocation Complex

Audience: Researchers, scientists, and drug development professionals.

Core Subject: An in-depth examination of TDI-11055, a potent and orally bioavailable small-molecule inhibitor of the Eleven-Nineteen Leukemia (ENL) protein. This document details its mechanism of action, focusing on the displacement of the Super Elongation Complex (SEC) from chromatin, and summarizes the key experimental data and protocols that validate its therapeutic potential, particularly in acute myeloid leukemia (AML).

Introduction

The regulation of gene transcription is a cornerstone of cellular function, and its dysregulation is a hallmark of cancer. The Super Elongation Complex (SEC) is a critical regulator of transcriptional elongation, responsible for the rapid induction of gene expression.[1][2] A key component of the SEC is the ENL protein, an epigenetic "reader" that recognizes acylated histone tails via its YEATS domain.[3][4] This interaction tethers the SEC to chromatin, facilitating the phosphorylation of RNA Polymerase II (Pol II) and promoting transcriptional pause release.[2][5]

In certain malignancies, such as MLL-rearranged and NPM1-mutated AML, cancer cells are highly dependent on ENL and the activity of the SEC to maintain oncogenic gene expression programs, including those driven by MYC and HOXA cluster genes.[6][7][8]

This compound is a first-in-class, orally bioavailable small-molecule inhibitor designed to specifically target the acyl-lysine binding pocket of the ENL YEATS domain.[3][9][10] By competitively inhibiting the interaction between ENL and acetylated histones, this compound effectively displaces ENL, and consequently the entire SEC, from chromatin.[6][7][11] This action leads to the suppression of transcription elongation at key oncogenes, inducing apoptosis and differentiation in leukemia cells and demonstrating significant therapeutic efficacy in preclinical models.[6][10] This document provides a comprehensive technical overview of the data and methodologies supporting the mechanism and therapeutic utility of this compound.

Mechanism of Action: ENL Inhibition and SEC Displacement

The primary mechanism of action for this compound is the competitive inhibition of the ENL YEATS domain. This domain is responsible for recognizing and binding to acylated histone tails, a key step in localizing the SEC to target gene promoters.

-

Binding to ENL: this compound was designed to fit into the hydrophobic acyl-binding pocket of the ENL YEATS domain, preventing its engagement with acylated histones on the chromatin.[7][10]

-

ENL Displacement: By blocking this interaction, this compound causes the rapid dissociation of ENL from its chromatin targets.[6][7] This has been demonstrated in cellular assays where treatment with this compound leads to a substantial reduction in ENL occupancy at the promoters of well-established leukemogenic genes like MYC and the HOXA cluster.[6][10]

-

SEC Complex Dissociation: ENL serves as a critical scaffold for the SEC. Its displacement from chromatin leads to the subsequent dissociation of other core SEC components, including AFF4 and CDK9 (part of P-TEFb).[3]

-

Impaired Transcription Elongation: The loss of the SEC from gene promoters prevents the P-TEFb-mediated phosphorylation of RNA Polymerase II. This results in an accumulation of paused Pol II and a failure to transition into productive transcription elongation, ultimately leading to the suppression of oncogenic gene expression.[6][7][11]

Caption: this compound competitively inhibits the ENL-histone interaction, displacing the SEC.

Quantitative Data Summary

The efficacy and selectivity of this compound have been quantified through various biochemical and cellular assays.

Table 1: Biochemical Inhibitory Activity and Binding Affinity

This table summarizes the potency of this compound against YEATS domains from different proteins.

| Target Domain | Assay Type | Result (IC₅₀) | Binding Affinity (Kd) | Reference |

| ENL | TR-FRET | 0.05 µM | 119 nM | [7][10] |

| AF9 | TR-FRET | 0.07 µM | Not Reported | [7][10] |

| GAS41 | TR-FRET | > 100 µM | Not Reported | [7][10] |

| YEATS2 | TR-FRET | > 100 µM | Not Reported | [7][10] |

Table 2: Cellular Activity in Leukemia Cell Lines

This table shows the effect of this compound on the viability of various human leukemia cell lines after an 8-day treatment period.

| Cell Line | Subtype | ENL Dependency | Result (IC₅₀) | Reference |

| MV4;11 | MLL-AF4 (MLL-r) | High | 0.10 µM | [3] |

| MOLM-13 | MLL-AF9 (MLL-r) | High | Not Specified | [6][10] |

| OCI-AML2 | MLL-AF6 (MLL-r) | High | Not Specified | [6][10] |

| OCI-AML3 | NPM1-mutated | High | Not Specified | [6][10] |

| HL60 | Non-MLL-r | Low | Minimal Effect | [6][10] |

| K562 | Non-MLL-r | Low | Minimal Effect | [6][10] |

Table 3: In Vivo Pharmacokinetics and Dosing

This table outlines key pharmacokinetic parameters and the dosing regimen used in preclinical mouse models.

| Parameter | Value / Condition | Model | Reference |

| Oral Bioavailability (F%) | >100% | Mouse | [10] |

| Half-life (t1/2) | ~5 hours (at higher doses) | Mouse | [10] |

| Efficacy Study Dose | 200 mg/kg | Mouse (PDX) | [7] |

| Administration Route | Oral (p.o.), daily (q.d.) | Mouse (PDX) | [7] |

Key Experimental Protocols

The following sections detail the methodologies used to characterize this compound.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

This biochemical assay was used to measure the ability of this compound to disrupt the interaction between the ENL YEATS domain and acylated histone peptides.

-

Principle: A biotinylated histone H3 peptide acylated at lysine 27 (H3K27ac) is bound to a streptavidin-terbium (donor fluorophore) conjugate. The recombinant GST-tagged ENL YEATS domain is bound to an anti-GST antibody conjugated to d2 (acceptor fluorophore). Proximity due to the protein-peptide interaction allows for FRET.

-

Procedure:

-

Reagents are combined in an assay buffer.

-

This compound is added in a dose-response concentration range.

-

The mixture is incubated to allow binding to reach equilibrium.

-

The FRET signal is measured using a plate reader. A decrease in signal indicates inhibition of the interaction.

-

IC₅₀ values are calculated from the resulting dose-response curves.

-

Cellular Thermal Shift Assay (CETSA)

CETSA was performed to confirm that this compound directly binds to and stabilizes the ENL protein in a cellular environment.

-

Principle: Ligand binding increases the thermal stability of a target protein.

-

Procedure:

-

MOLM-13 cells were treated with either DMSO (vehicle) or 5 µM this compound for 1 hour.[6]

-

Cell suspensions were aliquoted and heated to a range of temperatures for 3 minutes, followed by cooling.[6]

-

Cells were lysed, and the soluble protein fraction was separated from the aggregated, denatured protein by centrifugation.

-

The amount of soluble ENL protein remaining at each temperature was quantified by immunoblotting.

-

A shift in the melting curve to higher temperatures in the this compound-treated samples indicates target engagement.[10]

-

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq was used to map the genome-wide occupancy of ENL and determine if this compound treatment displaces it from chromatin.

-

Principle: Proteins are cross-linked to DNA in vivo. The chromatin is sheared, and an antibody specific to the protein of interest (ENL) is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then sequenced.

-

Procedure:

-

MV4;11 cells were treated with DMSO or 5 µM this compound for 30 minutes.[12]

-

Proteins were cross-linked to DNA using formaldehyde.

-

Chromatin was extracted and sonicated to generate fragments.

-

An anti-ENL antibody was used to immunoprecipitate ENL-bound chromatin fragments.

-

Cross-links were reversed, and the purified DNA was prepared for next-generation sequencing.

-

Sequencing reads were mapped to the human genome to identify ENL binding sites. A reduction in signal at these sites in this compound-treated cells confirms displacement.

-

Caption: Workflow for confirming ENL chromatin displacement via ChIP-seq analysis.

In Vivo Xenograft Models

Patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models were used to assess the in vivo efficacy of this compound.

-

Principle: Human AML cells are implanted into immunodeficient mice to establish tumors. The mice are then treated with the test compound to evaluate its effect on disease progression.

-

Procedure:

-

Female NSG or NSGS mice were engrafted with human AML cells (e.g., MV4;11 cells or primary patient samples) via tail-vein injection.[6][7]

-

Once leukemia was established, mice were randomized into treatment and vehicle control groups.

-

The treatment group received this compound orally at a dose of 200 mg/kg daily.[7] The control group received the vehicle solution.

-

Disease progression was monitored via bioluminescent imaging (for luciferase-expressing cell lines) and assessment of animal health (e.g., body weight).

-

Efficacy was determined by comparing tumor burden and overall survival between the treated and control groups.

-

Conclusion

This compound is a highly potent and selective inhibitor of the ENL YEATS domain that demonstrates a clear mechanism of action involving the displacement of the Super Elongation Complex from chromatin. By disrupting this critical interaction, this compound effectively suppresses the transcription of key oncogenes required for the survival of MLL-rearranged and NPM1-mutated AML cells. The robust preclinical data, including demonstrated in vivo efficacy and favorable pharmacokinetic properties, establish ENL displacement as a promising therapeutic strategy. These findings strongly support the continued clinical development of this approach for molecularly defined subsets of AML.[6][9][11]

References

- 1. Targeting the super elongation complex for oncogenic transcription driven tumor malignancies: Progress in structure, mechanisms and small molecular inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The super elongation complex (SEC) mediates phase transition of SPT5 during transcriptional pause release - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lead Optimization of Small Molecule ENL YEATS Inhibitors to Enable In Vivo Studies: Discovery of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The Super Elongation Complex Family of RNA Polymerase II Elongation Factors: Gene Target Specificity and Transcriptional Output - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small-Molecule Inhibition of the Acyl-Lysine Reader ENL as a Strategy against Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Small-Molecule Inhibition of the Acyl-Lysine Reader ENL as a Strategy against Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Pharmacokinetics and Oral Bioavailability of TDI-11055: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TDI-11055 is a potent and selective small-molecule inhibitor of the eleven-nineteen leukemia (ENL) protein's YEATS domain, a critical reader of histone acylation marks.[1][2] By competitively blocking the interaction of ENL with acetylated histones, this compound displaces it from chromatin, leading to the suppression of oncogenic gene expression programs.[1][2] This mechanism of action has shown significant promise in preclinical models of acute myeloid leukemia (AML), particularly in subtypes with MLL rearrangements or NPM1 mutations.[1] A key attribute of this compound for its potential clinical translation is its favorable pharmacokinetic profile, including high oral bioavailability. This technical guide provides a comprehensive overview of the currently available data on the pharmacokinetics and oral bioavailability of this compound.

Quantitative Pharmacokinetic Data

The following tables summarize the known pharmacokinetic parameters of this compound in preclinical species.

Table 1: Pharmacokinetic Parameters of this compound in Mice

| Dose (mg/kg, Oral) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (t½) (hr) | Oral Bioavailability (F%) | Reference |

| 30 | Not Reported | Not Reported | Not Reported | Not Reported | >100% | [1] |

| 50 | Not Reported | Not Reported | Not Reported | ~5 (at higher doses) | >100% | [1] |

| 100 | Not Reported | Not Reported | Not Reported | ~5 (at higher doses) | >100% | [1] |

Detailed Cmax, Tmax, and AUC values for oral administration in mice are not publicly available in the reviewed literature. The high oral bioavailability (>100%) suggests excellent absorption. The half-life is reported to be approximately 5 hours at higher oral doses.[1]

Table 2: Pharmacokinetic Parameters of this compound and a Related Compound in Rats

| Compound | Dose (mg/kg, Oral) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (t½) (hr) | Oral Bioavailability (F%) | Reference |

| This compound | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | 31% | [3] |

| Compound 4 (related pyrrolopyridine analog) | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | 49% | [3] |

Specific dose concentrations and other pharmacokinetic parameters for the rat studies were not detailed in the available literature.

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic studies of this compound are not fully published. However, based on the available information and standard practices, the following methodologies are inferred.

In Vivo Pharmacokinetic Studies in Mice

Animal Model: Male BALB/c mice are commonly used for pharmacokinetic studies.

Dosing:

-

Oral (PO) Administration: this compound was administered by oral gavage at doses of 30, 50, and 100 mg/kg.[1] The vehicle for oral administration was a solution of 5% DMSO and 95% (10% hydroxypropyl-β-cyclodextrin in water), with the pH adjusted to 4.0.

-

Intravenous (IV) Administration: While not explicitly detailed for this compound, a typical protocol would involve administering a lower dose (e.g., 1-5 mg/kg) via the tail vein to determine absolute bioavailability.

Sample Collection: Blood samples would be collected at various time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via retro-orbital bleeding or another appropriate method. Plasma would be separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method: UPLC-MS/MS

Sample Preparation: A protein precipitation method is typically employed. This would involve adding a solvent like acetonitrile to the plasma samples to precipitate proteins, followed by centrifugation to isolate the supernatant containing the drug for analysis.

Instrumentation: A UPLC (Ultra-Performance Liquid Chromatography) system coupled with a tandem mass spectrometer (MS/MS) is used for the quantification of this compound in plasma samples.

Method Validation: The bioanalytical method would be validated according to regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, and stability.

Visualizations

This compound Mechanism of Action in AML

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Small-Molecule Inhibition of the Acyl-Lysine Reader ENL as a Strategy against Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lead Optimization of Small Molecule ENL YEATS Inhibitors to Enable In Vivo Studies: Discovery of this compound - PMC [pmc.ncbi.nlm.nih.gov]

TDI-11055: A Preclinical In-Depth Technical Guide on a Novel ENL YEATS Domain Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data and efficacy of TDI-11055, a potent and orally bioavailable small-molecule inhibitor of the Eleven-Nineteen Leukemia (ENL) YEATS domain. The information presented herein is collated from key preclinical studies and is intended to inform researchers and drug development professionals on the mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used to evaluate this promising therapeutic agent for acute myeloid leukemia (AML).

Core Mechanism of Action

This compound is an inhibitor of the epigenetic reader protein ENL, which plays a critical role in driving the oncogenic transcriptional program in certain hematopoietic malignancies, particularly acute myeloid leukemia (AML).[1] The ENL protein contains a YEATS domain that recognizes and binds to acylated lysine residues on histone tails, a key step in the recruitment of transcriptional machinery to specific gene promoters.[2][3]